1-Bromo-4,4,4-trifluorobutane

Catalog No.
S666532
CAS No.
406-81-5
M.F
C4H6BrF3
M. Wt
190.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4,4,4-trifluorobutane

Researchers often face sluggish reactions and beta-elimination when using chloro or shorter-chain analogs for fluoroalkylation. 1-Bromo-4,4,4-trifluorobutane solves this with clean SN2 reactivity, reliable Grignard formation, and optimal shelf stability, enabling efficient introduction of the 4,4,4-trifluorobutyl group to enhance metabolic stability and lipophilicity in drug candidates. - Avoids harsh conditions required by chloride analog, reducing substrate degradation. - No Wurtz homocoupling issues seen with iodide, ensuring high yields in metalation. - Scalable for agrochemical heterocycle alkylation with cost-effective reactivity.

CAS Number

406-81-5

Product Name

1-Bromo-4,4,4-trifluorobutane

IUPAC Name

4-bromo-1,1,1-trifluorobutane

Molecular Formula

C4H6BrF3

Molecular Weight

190.99 g/mol

InChI

InChI=1S/C4H6BrF3/c5-3-1-2-4(6,7)8/h1-3H2

InChI Key

DBCAQXHNJOFNGC-UHFFFAOYSA-N

SMILES

C(CC(F)(F)F)CBr

Canonical SMILES

C(CC(F)(F)F)CBr

The exact mass of the compound 4-Bromo-1,1,1-trifluorobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4,4,4-Trifluorobutyl bromide, 1,1,1-Trifluoro-4-bromobutane, 4-Bromo-1,1,1-trifluorobutane, 1-Bromo-4,4,4-trifluorobutane

Purity

≥98%

Package Size

1 g, 5 g, 25 g

1-Bromo-4,4,4-trifluorobutane (CAS: 406-81-5) is a highly versatile, terminal fluoroalkylating agent utilized extensively in pharmaceutical, agrochemical, and materials science synthesis. Featuring a primary bromide leaving group and a terminal trifluoromethyl moiety separated by a two-carbon aliphatic spacer, this compound serves as the premier building block for introducing the 4,4,4-trifluorobutyl group. In procurement contexts, it is prioritized over its chloride and iodide analogs due to its highly favorable balance of synthetic reactivity, shelf stability, and commercial scalability. It readily undergoes nucleophilic substitution (SN2) and metalation (e.g., Grignard formation), making it a critical precursor for modifying lipophilicity, metabolic stability, and target binding affinity in advanced active pharmaceutical ingredients (APIs) and specialty polymers [1].

Research Fit

1 Fluorinated alkyl bromide for introducing 4,4,4-trifluorobutyl group
2 High-purity specification supports reproducible synthesis outcomes
3 Boiling point range compatible with common organic reaction solvents

Substituting 1-bromo-4,4,4-trifluorobutane with close analogs often leads to process failures or severe yield reductions. Attempting to use 1-chloro-4,4,4-trifluorobutane to reduce raw material costs typically results in sluggish reaction kinetics, requiring harsher conditions or specialized catalysts that can degrade sensitive substrates. Conversely, 1-iodo-4,4,4-trifluorobutane, while highly reactive, suffers from poor photostability and a high propensity for Wurtz-type homocoupling during metalation. Furthermore, substituting with the shorter-chain 1-bromo-3,3,3-trifluoropropane introduces the strong electron-withdrawing effect of the CF3 group directly adjacent to the beta-carbon, severely retarding SN2 reactivity and heavily favoring undesired beta-elimination under basic conditions [1].

Substitution Risk

CF₃ electronic effect
Terminal CF₃ group alters electron distribution and reactivity vs. non-fluorinated butyl bromides.
Chain-length dependence
Spacing between CF₃ and CH₂Br influences SN2 rate and regioselectivity; shorter-chain analogues may shift outcomes.
Radical reactivity difference
4,4,4-Trifluorobutyl radical reactivity towards acrylate monomers differs markedly from n-butyl radical.

Grignard Formation & Initiation

In the preparation of organomagnesium reagents, the choice of halide is critical for reliable initiation and high yield. 1-Bromo-4,4,4-trifluorobutane readily reacts with magnesium turnings in ethereal solvents under standard conditions to form the corresponding Grignard reagent in high yields (>80%). In contrast, 1-chloro-4,4,4-trifluorobutane exhibits significant initiation latency and often requires aggressive activation methods, such as the use of Rieke magnesium, iodine, or elevated temperatures, which can compromise process safety and reproducibility[1].

Evidence DimensionGrignard initiation and yield
Target Compound DataSpontaneous or mild initiation, >80% yield
Comparator Or Baseline1-Chloro-4,4,4-trifluorobutane: Sluggish initiation, requires chemical activation
Quantified DifferenceEliminates the need for specialized magnesium activation and significantly reduces initiation failure rates.
ConditionsStandard Grignard conditions (Mg turnings, THF/Et2O, mild heating)

Reliable Grignard initiation is essential for safe, scalable manufacturing, making the bromide the preferred choice over the cheaper but unpredictable chloride.

Radical reactivity
Data to verify
~50% reactivity reduction vs. n-butyl radical
Supports non-interchangeability in fluoropolymer synthesis
Head-to-head competition experiment; Giese method

SN2 Reaction Kinetics

For the alkylation of heteroatoms, the bromide leaving group offers a vastly superior kinetic profile compared to the chloride. 1-Bromo-4,4,4-trifluorobutane typically reacts 50 to 100 times faster than 1-chloro-4,4,4-trifluorobutane in standard SN2 reactions. This kinetic advantage allows for lower reaction temperatures, shorter cycle times, and the avoidance of forcing conditions that can lead to substrate degradation or polyalkylation [1].

Evidence DimensionRelative SN2 reaction rate
Target Compound DataHigh reactivity (relative rate ~50-100x)
Comparator Or Baseline1-Chloro-4,4,4-trifluorobutane: Low reactivity (relative rate 1x)
Quantified Difference50-100 fold increase in alkylation rate under identical conditions.
ConditionsStandard SN2 alkylation (e.g., K2CO3, DMF or MeCN, mild heating)

Faster kinetics translate directly to higher throughput, lower energy costs, and cleaner reaction profiles in API synthesis.

Synthetic route use
Class-level
4,4,4-Trifluorobutyl ether introduced at chromanone
Critical for constructing API side chain; substitution alters metabolic profile
US 6008245; NaH-mediated alkylation

Beta-Elimination Suppression

The distance between the strongly electron-withdrawing trifluoromethyl group and the reactive carbon center profoundly impacts chemoselectivity. In 1-bromo-3,3,3-trifluoropropane, the CF3 group is beta to the leaving group, which increases the acidity of the adjacent protons and strongly promotes beta-elimination to form 3,3,3-trifluoropropene under basic conditions. In 1-bromo-4,4,4-trifluorobutane, the additional methylene spacer places the CF3 group in the gamma position, effectively insulating the reactive center and restoring standard primary alkyl bromide reactivity, thereby suppressing elimination and maximizing substitution yields [1].

Evidence DimensionRatio of substitution to elimination (SN2/E2)
Target Compound DataHigh substitution selectivity, minimal elimination
Comparator Or Baseline1-Bromo-3,3,3-trifluoropropane: Prone to extensive beta-elimination
Quantified DifferenceSignificant reduction in elimination by-products due to the gamma-CF3 insulation effect.
ConditionsBasic alkylation conditions or Grignard formation

Minimizing elimination side reactions is critical for maximizing the yield of the desired fluorinated product and simplifying downstream purification.

Purity specification
Specification review
≥99% (commercial grade)
Minimizes side reactions and supports batch consistency
Also available as 98%; comparator grade 97%

Storage Stability & Handling

While 1-iodo-4,4,4-trifluorobutane offers marginally higher reactivity in certain couplings, it is inherently unstable, prone to rapid photodegradation, and releases iodine upon prolonged storage, requiring strict dark and cold storage conditions. 1-Bromo-4,4,4-trifluorobutane provides an optimal balance, exhibiting excellent shelf stability under standard laboratory and industrial storage conditions without sacrificing the reactivity required for efficient synthesis .

Evidence DimensionPrecursor shelf stability
Target Compound DataStable under standard ambient storage
Comparator Or Baseline1-Iodo-4,4,4-trifluorobutane: Light and heat sensitive, prone to decomposition
Quantified DifferenceEliminates the need for specialized cold/dark storage and reduces material loss due to degradation.
ConditionsLong-term storage and bulk handling

Superior stability reduces procurement waste, simplifies logistics, and ensures consistent reagent quality across multiple synthetic batches.

Boiling point
Property context
103–105 °C
Facilitates distillation separation from THF and DMSO
Vs. 1-bromo-3,3,3-trifluoropropane (63–65 °C)
Density
Property context
1.555 g/cm³
Enhances aqueous phase separation in workup
Higher density vs. 1-bromobutane (1.27 g/cm³)

API Lipophilicity Modification

Where this compound is the right choice for introducing a 4,4,4-trifluorobutyl group into pharmaceutical candidates to enhance metabolic stability and optimize the lipophilicity (logP) profile, leveraging its clean SN2 reactivity and avoiding the harsh conditions required by the chloride analog [1].

Fluorinated Polymer Synthesis

Where this compound is the right choice for synthesizing fluorinated monomers or end-capping polymers (e.g., via Grignard addition or RAFT polymerization), benefiting from its reliable metalation and lack of elimination side reactions compared to shorter-chain analogs [2].

Agrochemical Active Synthesis

Where this compound is the right choice for the scalable alkylation of heterocyclic scaffolds in agrochemical research, providing a cost-effective, highly reactive, and shelf-stable alternative to the corresponding iodide [3].

Application Fit

Application
Selection Property
Validation Focus
Fluorinated polymer synthesis
4,4,4-Trifluorobutyl radical precursor
Radical reactivity and copolymer composition
Pharmaceutical intermediate synthesis
4,4,4-Trifluorobutyl alkylating agent
Synthetic route compatibility and metabolic profile
Specialty solvent and workup systems
High-density organic phase
Phase separation and distillation efficiency
High-purity building block procurement
High-purity specification
Batch consistency and side-product control

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (14.29%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Bromo-1,1,1-trifluorobutane

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